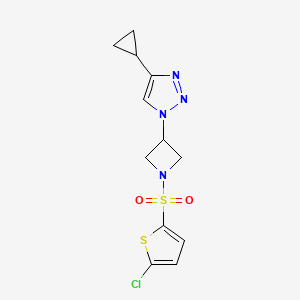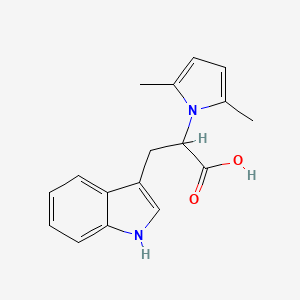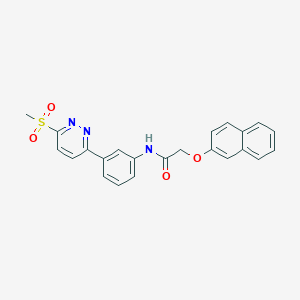![molecular formula C16H16N2O5S B2730988 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 852389-14-1](/img/structure/B2730988.png)
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule featuring a dihydropyridine core substituted with cyano, ethoxycarbonyl, furan-2-yl, and methyl groups, as well as a sulfanyl group attached to an acetic acid moiety. It stands out due to its multifunctional attributes, which make it relevant in various scientific contexts.
Vorbereitungsmethoden
The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the dihydropyridine core via a Hantzsch reaction involving ethyl acetoacetate, formaldehyde, and a suitable amine, followed by subsequent functional group transformations to introduce the cyano, ethoxycarbonyl, and furan-2-yl substituents. Industrial production may employ scalable reaction conditions, including controlled temperature, pH, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound exhibits reactivity typical of its functional groups:
Oxidation and Reduction
: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Reduction reactions could modify the cyano or carbonyl functionalities.
Substitution Reactions
Common Reagents and Conditions
: Reagents like hydrogen peroxide, acids, bases, and transition metal catalysts are frequently used. Conditions like elevated temperatures and controlled atmospheres are also critical.
Major Products
: Oxidation produces pyridine derivatives; nucleophilic substitutions yield various sulfoxide and sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
This compound's multifaceted nature lends it to several research domains:
Chemistry
: It serves as a model molecule for studying reaction mechanisms and synthetic strategies.
Biology
: Its bioactive components suggest potential in enzymatic interaction studies.
Medicine
: Investigated for its potential as a pharmacophore in drug design.
Industry
: Utilized in the development of novel materials and as a chemical intermediate in synthetic processes.
Wirkmechanismus
The mechanism by which 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid exerts its effects is largely dependent on its chemical environment and biological targets. The dihydropyridine core interacts with various molecular targets, often involving electron transfer processes or coordination with metal ions. Pathways include redox reactions and enzyme inhibition, where the compound's specific structure and substituents play crucial roles.
Vergleich Mit ähnlichen Verbindungen
Comparable compounds include other dihydropyridine derivatives like nifedipine, amlodipine, and nicardipine, used in medicinal chemistry for their calcium channel blocking properties. Unlike these, our compound contains a sulfanyl group and a furan ring, which impart unique reactivity and interaction profiles.
Nifedipine
: Known for hypertension treatment; lacks the sulfanyl group.
Amlodipine
: Another antihypertensive agent, similar in core structure but with different substituents.
Nicardipine
: Used for its cardiovascular effects; does not feature the same extensive functionalization.
This compound's uniqueness lies in its specific combination of functional groups, offering distinct avenues for chemical reactivity and biological interaction.
Eigenschaften
IUPAC Name |
2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJPUQNFSHKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)







![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)


